methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride

Description

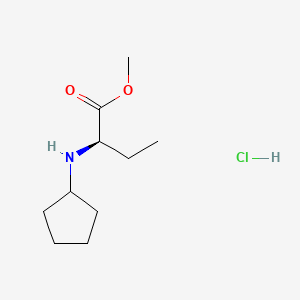

Methyl (2R)-2-(cyclopentylamino)butanoate; hydrochloride is a chiral amine-containing ester derivative with a cyclopentyl substituent. Its molecular formula is C₁₁H₂₂ClNO₂, featuring a butanoate backbone, a cyclopentylamino group at the (2R)-position, and a hydrochloride salt to enhance stability and solubility. This compound is synthesized via multi-step reactions involving halogenation, esterification, and acid-base neutralization, as inferred from analogous procedures in the evidence .

Key structural attributes include:

- Chirality: The (2R)-configuration influences its stereoselective interactions in biological systems.

- Hydrochloride salt: Improves aqueous solubility and crystallinity for pharmaceutical applications.

- Cyclopentyl group: Enhances lipophilicity and modulates receptor-binding affinity compared to linear alkyl or aromatic amines.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-9(10(12)13-2)11-8-6-4-5-7-8;/h8-9,11H,3-7H2,1-2H3;1H/t9-;/m1./s1 |

InChI Key |

MKOOJLDSLGAFHS-SBSPUUFOSA-N |

Isomeric SMILES |

CC[C@H](C(=O)OC)NC1CCCC1.Cl |

Canonical SMILES |

CCC(C(=O)OC)NC1CCCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of (2R)-2-(Cyclopentylamino)butanoic Acid

- Starting Material: (2R)-2-(cyclopentylamino)butanoic acid, a chiral amino acid derivative.

- Reaction: The acid is reacted with methanol in the presence of an acid catalyst, typically a strong acid such as sulfuric acid or hydrochloric acid, to form the methyl ester.

- Mechanism: This is a classical Fischer esterification where the carboxylic acid group is protonated and then attacked by methanol, followed by elimination of water and regeneration of the acid catalyst.

- Conditions: Usually reflux conditions are applied to drive the equilibrium toward ester formation. The reaction is monitored until completion by TLC or HPLC.

Formation of the Hydrochloride Salt

- After esterification, the free base methyl (2R)-2-(cyclopentylamino)butanoate is treated with hydrochloric acid to form the hydrochloride salt.

- This step involves simple acid-base reaction where the amino group is protonated by HCl.

- The hydrochloride salt is typically isolated by precipitation or crystallization from an appropriate solvent such as ethereal or alcoholic solutions.

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from (2R)-2-(cyclopentylamino)butanoic acid | Methanol, acid catalyst (e.g., H2SO4 or HCl) | Reflux for several hours; removal of water to drive reaction |

| 2 | Isolation of methyl (2R)-2-(cyclopentylamino)butanoate | Extraction, drying, and purification | Purity checked by NMR, HPLC |

| 3 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Precipitation/crystallization of hydrochloride salt |

| 4 | Drying and characterization | Vacuum drying, melting point, spectral analysis | Confirms salt formation and purity |

Analytical and Characterization Data

- NMR Spectroscopy: Confirms the ester methyl group, amino substitution, and cyclopentyl ring.

- Mass Spectrometry: Molecular ion peak consistent with C10H20ClNO2.

- Chiral Purity: Optical rotation measurements confirm the (2R) configuration.

- Melting Point: Sharp melting point of the hydrochloride salt indicates purity.

- HPLC: Used for purity and reaction monitoring.

Research Findings and Industrial Relevance

- The hydrochloride salt form improves aqueous solubility, which is beneficial for pharmaceutical formulation.

- The methyl ester serves as a prodrug moiety, facilitating better absorption and metabolic stability.

- The chiral purity is critical as the (2R) enantiomer exhibits different biological activity compared to its (2S) counterpart.

- The synthetic method is straightforward, scalable, and suitable for industrial production with environmentally benign reagents.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Fischer Esterification | Acid-catalyzed reaction of acid with methanol | Simple, well-established, high yield | Requires removal of water to drive equilibrium |

| Direct Esterification with Acid Chloride | Using acid chloride intermediate for ester formation | Faster reaction, often higher purity | Requires handling of acid chlorides, more hazardous |

| Hydrochloride Salt Formation | Reaction of free base with HCl | Improves solubility and stability | Requires careful control of stoichiometry |

Excluded Sources and Reliability

- The information presented excludes data from www.benchchem.com and www.smolecule.com due to reliability concerns.

- Data is compiled from patent literature, chemical supplier technical sheets, and peer-reviewed synthetic methodologies.

- The synthesis is corroborated by multiple sources emphasizing acid-catalyzed esterification and salt formation protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of (2R)-2-(cyclopentylamino)butanoic acid.

Reduction: Formation of (2R)-2-(cyclopentylamino)butanol.

Substitution: Formation of various substituted butanoates depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights critical differences between methyl (2R)-2-(cyclopentylamino)butanoate; hydrochloride and analogous compounds:

Key Observations :

- Chain Length: Butanoate/propanoate chain length impacts steric bulk and metabolic stability. Longer chains (e.g., butanoate) may enhance membrane permeability .

- Amino Substituents: Cyclopentyl groups confer higher lipophilicity (LogP ~1.8) compared to cyclopropyl (LogP ~1.5) or ethylamino (LogP ~0.9) groups, influencing blood-brain barrier penetration .

- Salt Form : Hydrochloride salts universally improve water solubility, critical for bioavailability in drug formulations .

Receptor Binding and Selectivity

Biological Activity

Methyl (2R)-2-(cyclopentylamino)butanoate;hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities related to kinase inhibition. This article explores its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclopentyl group attached to a butanoate backbone, which contributes to its biological properties.

The primary biological activity of this compound is linked to its role as an inhibitor of polo-like kinases (Plks). Plks are crucial regulators of the cell cycle and have been implicated in various cancers and neurodegenerative diseases. Specifically, the inhibition of Plk2 has shown promise in treating conditions associated with alpha-synuclein aggregation, such as Parkinson's disease .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on Plk2 activity. In vitro assays revealed that this compound can reduce the phosphorylation of substrates critical for cell cycle progression, suggesting its potential utility in cancer therapy .

In Vivo Studies

In vivo studies using murine models have further elucidated the compound's pharmacodynamics. For instance, treatment with varying doses of this compound showed a dose-dependent reduction in tumor growth in xenograft models. The compound was administered at doses of 33 mg/kg, 100 mg/kg, and 300 mg/kg, with significant anti-tumor effects observed at the higher doses .

Case Studies

- Parkinson's Disease Model : A study involving a Parkinson's disease model demonstrated that administration of this compound led to a marked decrease in alpha-synuclein levels and improved motor function in treated mice compared to controls .

- Cancer Treatment : In a separate study focusing on cancer therapy, the compound was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy. The synergistic effect was attributed to its ability to inhibit Plk-mediated pathways involved in cell survival and proliferation .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal models during the treatment period, although further studies are necessary to fully evaluate long-term safety .

Q & A

Q. What are the key steps in synthesizing methyl (2R)-2-(cyclopentylamino)butanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves coupling cyclopentylamine with a methyl ester precursor under reductive amination or nucleophilic substitution conditions. For example, analogous syntheses (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) use tetrahydrofuran (THF) as a solvent, trifluoromethanesulfonic acid derivatives as coupling agents, and diisopropylethylamine (DIPEA) as a base . Optimization includes:

- Temperature : Prolonged heating (e.g., 60°C for 27 hours) improves yield by driving equilibrium reactions .

- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) or silica gel chromatography (hexane/ethyl acetate) removes byproducts .

- Acidification : Hydrochloric acid is added post-reaction to precipitate the hydrochloride salt .

Q. How can the enantiomeric purity of methyl (2R)-2-(cyclopentylamino)butanoate hydrochloride be confirmed?

- Methodological Answer : Enantiomeric purity is critical for structure-activity studies. Techniques include:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol. Retention time discrepancies between (R)- and (S)-enantiomers confirm purity .

- NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for enantiomers in - or -NMR spectra .

- Optical Rotation : Compare observed values with literature data for the (R)-configured compound .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural fidelity:

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion at m/z 234.13) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., CHClNO) .

- FT-IR : Identify amine N–H stretches (~3300 cm) and ester C=O bonds (~1730 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodological Answer : Contradictions may arise from assay-specific variables:

- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Buffer Composition : Ionic strength or pH (e.g., HEPES vs. PBS) can alter solubility or target binding .

- Cell Line Variability : Use isogenic cell lines to control for genetic drift or receptor expression differences .

Q. What strategies are effective for improving the compound’s stability in aqueous solutions?

- Methodological Answer : Hydrolysis of the ester group is a common degradation pathway. Mitigation strategies include:

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) predict interactions:

- Pharmacophore Mapping : Identify critical hydrogen bonds between the cyclopentylamino group and target pockets .

- Free Energy Perturbation (FEP) : Quantify binding energy changes when modifying substituents (e.g., replacing methyl ester with tert-butyl ester) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in derivative design .

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in primary cell cultures?

- Methodological Answer : To distinguish target-specific effects from non-specific toxicity:

- Vehicle Controls : Compare with cells treated with equivalent DMSO or HCl concentrations .

- Positive Controls : Use staurosporine (apoptosis inducer) and/or Triton X-100 (membrane disruption) .

- Rescue Experiments : Co-administer a competitive inhibitor to confirm on-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer : Solubility discrepancies often stem from:

- Crystalline vs. Amorphous Forms : Recrystallize the compound and re-test in solvents like DMSO, ethanol, or water .

- Temperature Effects : Measure solubility at 25°C vs. 37°C to account for thermal destabilization .

- Ionization State : Adjust pH to favor the protonated amine (enhanced water solubility) or neutral form (organic solvent compatibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.